![molecular formula C11H9FO3 B8144696 Ethyl 6-fluorobenzofuran-7-carboxylate](/img/structure/B8144696.png)
Ethyl 6-fluorobenzofuran-7-carboxylate
Overview
Description
Ethyl 6-fluorobenzofuran-7-carboxylate is a useful research compound. Its molecular formula is C11H9FO3 and its molecular weight is 208.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antianxiety Agent : A derivative, Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate 7, has been identified as a novel and highly potent antianxiety agent with partial agonist activity at central benzodiazepine receptors (Anzini et al., 2008).
Synthetic Intermediate : Another derivative, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, serves as a novel synthetic intermediate for the production of various compounds (Kiely, 1991).
Key Intermediate in Pharmaceutical Synthesis : The compound Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for the new tricyclic quinolone prulifloxacin (NM441), has been developed, indicating its importance in pharmaceutical synthesis (Matsuoka et al., 1997).
Protecting Group in Synthesis : It has been used as a new carboxyl protecting group selectively removed with fluoride ions, aiding in the synthesis of complex organic molecules like ()-(S)-curvularin, a mold metabolite (Gerlach, 1977).
Antiinflammatory, Analgesic, and Antipyretic Activities : Certain derivatives like ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates have shown antiinflammatory, analgesic, and antipyretic activities, although with potential ulcerogenic side effects (Abignente et al., 1983).
Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridine-5H]ones, including those with fluorophenyl derivatives, exhibit potent cytotoxicity against leukemia and lung carcinoma (Deady et al., 2005).
Antibacterial Activity : New 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria (Kumar et al., 2014).
Crystal Structure Analysis : The crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was analyzed, contributing to the understanding of molecular configurations in crystallography (Kumar et al., 2018).
properties
IUPAC Name |
ethyl 6-fluoro-1-benzofuran-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-2-14-11(13)9-8(12)4-3-7-5-6-15-10(7)9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYZLXGEGADIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1OC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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